molecular formula C17H24N2O3 B12103687 6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione

6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione

Cat. No.: B12103687
M. Wt: 304.4 g/mol
InChI Key: WCJYKPHCCDKXEB-UHFFFAOYSA-N
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Description

Emivirine, also known by its chemical name 6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione, is a non-nucleoside reverse transcriptase inhibitor. It was initially developed as an experimental agent for the treatment of HIV infections. Despite showing promising antiviral activity in vitro, it failed to demonstrate sufficient efficacy in human trials . it remains notable as an early proof of concept, leading to the discovery of related antiviral drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emivirine involves several steps, starting with the preparation of the pyrimidine ring. Another method involves the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate .

Industrial Production Methods

Industrial production methods for Emivirine are not well-documented due to its status as a failed experimental drug. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Emivirine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Emivirine is unique in its chemical structure, particularly the presence of the ethoxymethyl and benzyl groups on the pyrimidine ring. While it failed in clinical trials, its development provided valuable insights into the design and optimization of non-nucleoside reverse transcriptase inhibitors .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

6-benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C17H24N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,18,20,21)

InChI Key

WCJYKPHCCDKXEB-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2

Origin of Product

United States

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